1-(2-Ethoxyethoxy)hexane
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Overview
Description
1-(2-Ethoxyethoxy)hexane, also known as acetaldehyde ethyl hexyl acetal, is an organic compound with the molecular formula C10H22O2. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyethoxy)hexane can be synthesized through a multi-step process involving the reaction of hexane with ethylene oxide and ethanol. The reaction typically requires a catalyst such as sulfuric acid or a Lewis acid to facilitate the formation of the desired product. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process is optimized for efficiency and cost-effectiveness, often employing advanced catalytic systems and separation techniques to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyethoxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Hexanoic acid, ethoxyacetic acid.
Reduction: Hexanol, ethoxyethanol.
Substitution: Various substituted hexanes depending on the nucleophile used.
Scientific Research Applications
1-(2-Ethoxyethoxy)hexane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes and as a model compound for studying the behavior of ethers in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethoxy)hexane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and affect their properties .
Comparison with Similar Compounds
- 1-Ethoxy-1-hexyloxyethane
- 2-Ethylhexanol
- 1,2-Hexanediol
Comparison: 1-(2-Ethoxyethoxy)hexane is unique due to its specific structure, which imparts distinct physical and chemical properties. Compared to 1-Ethoxy-1-hexyloxyethane, it has a different arrangement of ethoxy groups, leading to variations in reactivity and solubility. 2-Ethylhexanol and 1,2-Hexanediol, while similar in molecular weight, differ significantly in their functional groups and resulting chemical behavior .
Properties
CAS No. |
32657-43-5 |
---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(2-ethoxyethoxy)hexane |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-7-8-12-10-9-11-4-2/h3-10H2,1-2H3 |
InChI Key |
CMZCBYJFESJOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOCC |
Origin of Product |
United States |
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